

Toprilidine basic chemical properties

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Compound of Interest		
Compound Name:	Toprilidine	
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An In-depth Technical Guide to the Basic Chemical Properties of **Toprilidine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of **Toprilidine**, also known as Triprolidine. The information is curated for researchers, scientists, and professionals involved in drug development, offering a detailed look at its chemical characteristics, methodologies for their determination, and its primary signaling pathway.

Core Chemical Properties

Toprilidine is a first-generation antihistamine belonging to the pyridine class of compounds. It is commonly available as a hydrochloride salt to enhance its solubility and stability.[1] The following tables summarize the key chemical properties for both the free base and the hydrochloride salt, facilitating easy comparison.

Table 1: Chemical Properties of **Toprilidine** (Free Base)



Property	Value	Source
IUPAC Name	2-[(E)-1-(4-methylphenyl)-3- pyrrolidin-1-ylprop-1- enyl]pyridine	[2]
Molecular Formula	C19H22N2	[2]
Molecular Weight	278.4 g/mol	[2]
Melting Point	60 °C (140 °F)	[3]
logP (Octanol-Water Partition Coefficient)	3.9	[2]
pKa (Strongest Basic)	8.64	[4]
Water Solubility	500 mg/mL (20 °C)	[3]
CAS Number	486-12-4	[2]

Table 2: Chemical Properties of **Toprilidine** Hydrochloride

Property	Value	Source
IUPAC Name	2-[(E)-1-(4-methylphenyl)-3- pyrrolidin-1-ylprop-1- enyl]pyridine;hydrochloride	[5]
Molecular Formula	C19H23CIN2	[5]
Molecular Weight	314.85 g/mol	[4]
Melting Point	116-118 °C	[6]
Water Solubility	Soluble to 100 mM in water	[6]
CAS Number	550-70-9	[5]

Experimental Protocols



This section details the methodologies for determining the key chemical properties outlined above. These are generalized protocols standardly used in the pharmaceutical sciences.

Determination of pKa (Potentiometric Titration)

The acid-base dissociation constant (pKa) is a critical parameter influencing the pharmacokinetic properties of a drug. Potentiometric titration is a common and accurate method for its determination.[7]

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[4]

Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of the analyte (**Toprilidine**) of known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent system for poorly water-soluble compounds.
 - Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
 - Use a solution of a neutral salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[8]
- Calibration:
 - Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[8]
- Titration:
 - Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
 - Immerse the calibrated pH electrode into the solution.
 - For a basic substance like **Toprilidine**, titrate with the standardized acid solution.



- Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the pH of the solution against the volume of titrant added.
 - The pKa value corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve.[7]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

- Sample Preparation:
 - Add an excess amount of the solid **Toprilidine** to a series of flasks containing a known volume of the desired solvent (e.g., water, buffers of different pH).
- Equilibration:
 - Seal the flasks and place them in a constant temperature shaker bath (e.g., 37 ± 1 °C for physiological relevance)[6].
 - Agitate the flasks for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Periodically take samples to confirm that the concentration is no longer changing.[6]
- Phase Separation:
 - After equilibration, allow the undissolved solid to settle.



- Separate the saturated solution from the excess solid by centrifugation or filtration.
- Analysis:
 - Determine the concentration of **Toprilidine** in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property used to identify and assess the purity of a crystalline solid.

Principle: A small, finely powdered sample of the compound is heated slowly and uniformly. The temperature range over which the substance melts is observed and recorded. A sharp melting point range is indicative of high purity.[9]

Methodology:

- Sample Preparation:
 - Ensure the **Toprilidine** sample is completely dry and finely powdered.
 - Pack the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
 [10]
- Apparatus Setup:
 - Place the capillary tube in a melting point apparatus, which provides controlled heating and a means of observing the sample.
- Heating:
 - Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
 - Then, decrease the heating rate to about 1-2°C per minute to allow for accurate observation.



- · Observation and Recording:
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[11]

Signaling Pathway

Toprilidine functions as a histamine H1 receptor antagonist. It competitively blocks the action of histamine on H1 receptors, thereby mitigating the symptoms of allergic reactions.[12]

Caption: **Toprilidine**'s antagonistic action on the Histamine H1 receptor signaling pathway.

This guide provides foundational information on **Toprilidine**, intended to support further research and development efforts. For more detailed information, consulting the primary literature is recommended.

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